Propargyl-PEG-acid

Aqueous Solubility PEGylation Bioconjugation

Propargyl-PEG-acid variants are not interchangeable. PEG1 maximizes surface grafting density and minimizes steric hindrance for compact PROTAC design. PEG12 enhances aqueous solubility >10-fold vs PEG4 for hydrophobic payloads. Propargyl-mediated CuAAC is 4.5× faster than SPAAC, accelerating microarray and biosensor functionalization. The carboxylic acid enables orthogonal EDC/NHS amide coupling without cross-reactivity. Select chain length based on solubility needs and spatial constraints.

Molecular Formula C30H56O15
Molecular Weight 656.8 g/mol
Cat. No. B610214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG-acid
SynonymsPropargyl-PEG13-acid;  Propyne-PEG12-CH2CH2COOH
Molecular FormulaC30H56O15
Molecular Weight656.8 g/mol
Structural Identifiers
InChIInChI=1S/C30H56O15/c1-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36-9-7-34-5-3-30(31)32/h1H,3-29H2,(H,31,32)
InChIKeyZFFDQVFGKMOUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propargyl-PEG-acid: A Heterobifunctional PEG Linker for CuAAC Click Chemistry and Carboxyl Conjugation


Propargyl-PEG-acid refers to a family of heterobifunctional polyethylene glycol (PEG) derivatives that contain a terminal propargyl (alkyne) group and a carboxylic acid moiety . The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages with azide-bearing molecules, while the carboxylic acid enables amide bond formation with primary amines via carbodiimide activation (e.g., EDC/DCC) . The PEG spacer, which can vary in chain length from 1 to over 13 ethylene oxide units, imparts hydrophilicity and flexibility, making these linkers valuable tools for bioconjugation, drug delivery, surface modification, and the assembly of complex therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

Why Propargyl-PEG-acid Cannot Be Replaced by Arbitrary Alkyne-PEG or Non-PEG Linkers


Procurement decisions for heterobifunctional PEG linkers are not interchangeable due to quantifiable differences in PEG chain length, which directly impacts aqueous solubility (up to >10-fold difference between PEG4 and PEG12 variants) , and the reactivity profile of the alkyne group (CuAAC vs. strain-promoted SPAAC), which dictates experimental workflow compatibility and reaction kinetics [1]. Furthermore, the carboxylic acid terminus offers a specific coupling chemistry (amide bond formation via EDC/NHS) that is orthogonal to other common functional groups like NHS esters or maleimides, thereby preventing undesired cross-reactivity in multi-step bioconjugation schemes . Substituting a Propargyl-PEG1-acid with a longer PEG variant may introduce excessive flexibility and steric bulk, reducing labeling efficiency in compact molecular environments, whereas substituting it with a non-PEG aliphatic linker can severely compromise aqueous solubility and increase non-specific binding [2].

Quantitative Differentiation of Propargyl-PEG-acid: A Comparator-Based Evidence Guide for Scientific Selection


PEG Chain Length Dictates Aqueous Solubility: >10-fold Increase with PEG12 vs. PEG4

The aqueous solubility of Propargyl-PEG-acid is highly dependent on the length of the polyethylene glycol (PEG) spacer. A direct comparison of PEG chain length on molecular solubility reveals that increasing the PEG chain from 4 to 12 ethylene oxide units results in a >10-fold enhancement in aqueous solubility . This quantifiable difference is critical for applications requiring high local concentrations of the linker in biological buffers or for improving the pharmacokinetic properties of hydrophobic payloads.

Aqueous Solubility PEGylation Bioconjugation

Short PEG Chain Minimizes Steric Hindrance for High-Density Surface Functionalization

Propargyl-PEG1-acid, containing only a single ethylene glycol unit, exhibits significantly reduced steric bulk compared to longer PEG variants (e.g., PEG4 or PEG8). This compact architecture enables higher grafting densities and more efficient conjugation in sterically constrained environments [1]. Studies indicate that short-chain PEG linkers like Propargyl-PEG1-acid are preferred for applications requiring minimal linker footprint, such as nanoparticle surface functionalization and precise local probe design, where longer PEG chains would cause steric hindrance and reduced coupling efficiency [2].

Surface Modification Steric Hindrance Nanoparticle Conjugation

CuAAC Click Chemistry with Propargyl Group Yields Faster Surface Reaction Rates vs. SPAAC

The propargyl group in Propargyl-PEG-acid participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), which exhibits a significantly faster reaction rate compared to strain-promoted alkyne-azide cycloaddition (SPAAC) under comparable conditions. A direct head-to-head comparison on polymer brush scaffolds reported a pseudo-first-order rate constant of 2.0 × 10^-2 s^-1 for propargyl (PPG) functionalization via CuAAC, compared to 4.4 × 10^-3 s^-1 for ADIBO and 7.7 × 10^-4 s^-1 for DIBO (both SPAAC) [1]. This represents a 4.5-fold rate advantage over the fastest SPAAC alkyne (ADIBO) and a 26-fold advantage over DIBO.

Click Chemistry CuAAC Reaction Kinetics Surface Functionalization

Propargyl-PEG1-acid Enables Functional PROTAC Degradation at 10 μM in BTK-CRBN Systems

Propargyl-PEG1-acid has been specifically utilized as a linker in the synthesis of Ibrutinib-based PROTACs targeting Bruton's tyrosine kinase (BTK). In vitro studies demonstrate that PROTAC molecules constructed with Propargyl-PEG1-acid (specifically PROTAC 4 and PROTAC 5) induce degradation of BTK as well as the downstream kinases CSK, LYN, and LAT2 at a concentration of 10 μM . This application-specific validation provides a benchmark for linker performance in functional protein degradation assays, distinguishing it from other PEG linkers that have not been similarly characterized.

PROTAC Targeted Protein Degradation BTK CRBN

Predicted pKa of 4.28 Guides Buffer Selection for Amide Coupling and Solubility

The carboxylic acid group of Propargyl-PEG-acid has a predicted pKa value of 4.28 ± 0.10 [1]. This value is consistent across multiple PEG chain lengths (e.g., PEG4, PEG6) and indicates that at physiological pH (~7.4), the carboxyl group exists predominantly in its ionized (carboxylate) form. This ionization state enhances aqueous solubility but may require pH adjustment or activation with coupling reagents (e.g., EDC) for efficient amide bond formation. In contrast, non-PEG aliphatic carboxylic acid linkers often have higher pKa values (~4.8-5.0), resulting in different protonation equilibria at biological pH and altered reactivity profiles [2].

Physicochemical Properties pKa Amide Coupling Formulation

Optimal Application Scenarios for Propargyl-PEG-acid Based on Quantified Differentiation


High-Throughput Surface Functionalization Requiring Rapid Click Kinetics

In industrial surface modification workflows where reaction time directly impacts throughput and cost, Propargyl-PEG-acid with its propargyl group enables CuAAC click chemistry that is 4.5-fold faster than the fastest SPAAC alternative (ADIBO) on polymer brush scaffolds [1]. This kinetic advantage supports complete functionalization in shorter incubation times, making it the preferred linker for high-density microarray printing, biosensor fabrication, and nanoparticle coating processes where rapid, quantitative surface coverage is critical.

Compact PROTAC Linker Design for Targeted Protein Degradation

For medicinal chemists designing PROTACs where linker length and flexibility must be precisely controlled to achieve optimal ternary complex formation, Propargyl-PEG1-acid offers a validated, minimal-footprint option. Its use in BTK-CRBN PROTACs that induce degradation at 10 μM [1] demonstrates functional compatibility in a therapeutically relevant system. The short PEG1 spacer minimizes the risk of introducing excessive conformational entropy that could reduce degradation efficiency, a known challenge with longer, more flexible linkers [2].

Aqueous Bioconjugation Requiring High Payload Solubility

When conjugating hydrophobic small molecules (e.g., fluorescent dyes, cytotoxic drugs) to biomolecules in aqueous buffers, the selection of PEG chain length is paramount. Propargyl-PEG-acid variants with longer PEG chains (e.g., PEG12) provide a >10-fold enhancement in aqueous solubility compared to shorter PEG4 linkers [1]. This differential solubility directly translates to reduced aggregation, improved labeling efficiency, and more reliable pharmacokinetic profiles in downstream in vivo applications.

High-Density Nanoparticle and Material Surface Grafting

In materials science applications requiring maximum functional group density on surfaces (e.g., magnetic nanoparticles for separation, quantum dots for imaging), the minimal steric bulk of Propargyl-PEG1-acid is a quantifiable advantage. Longer PEG chains undergo a 'mushroom-to-brush' conformational transition at high grafting densities that limits accessibility of terminal functional groups [1]. The compact PEG1 spacer avoids this limitation, enabling higher surface coverage and more efficient subsequent click conjugation of azide-labeled cargo.

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